molecular formula C27H42O2 B1194378 Cholest-4-ene-3,6-dione CAS No. 984-84-9

Cholest-4-ene-3,6-dione

Cat. No. B1194378
CAS RN: 984-84-9
M. Wt: 398.6 g/mol
InChI Key: GWOSBUGZGFVDDS-LKGWFGLDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholest-4-ene-3,6-dione is a natural product found in Cystoseira myrica, Polycladia myrica, and Dendrophyllia cornigera with data available.

Scientific Research Applications

Chemical Synthesis and Spectral Properties

  • Synthesis Methods : A novel method for the chemical synthesis of cholest-4-ene-3,6-dione is presented, utilizing Pyridinium chlorochromate (PCC) in refluxing benzene as an effective reagent for oxidation and isomerization of cholesterol derivatives to cholest-4-ene-3,6-dione (Parish et al., 1995).

Crystal Structure

  • X-ray Diffraction Analysis : The crystal structure of cholest-4-ene-3,6-dione, crystallizing in the monoclinic system, reveals unique conformations in its steroid nucleus, significantly contributing to the understanding of its structural properties (Rajnikant et al., 2001).

Reaction Studies

  • Chemical Reactions and Derivatives : Studies on the Schmidt reaction with cholest-4-ene-3,6-dione explore the production of various compounds, enhancing our knowledge of its chemical reactivity and potential derivatives (Singh et al., 1976).

Enzymatic Studies

  • Role in Enzymatic Processes : Investigations into the role of cholest-4-ene-3,6-dione in the reaction catalyzed by cholesterol oxidase provide insights into the isomerization chemistry of steroids and their intermediates (Sampson & Kass, 1997).

Pharmaceutical Applications

  • Potential Anti-Proliferative Activity : Cholest-4-ene-3,6-dione exhibits anti-proliferative activity in hormone-dependent MCF-7 breast cancer cells, hinting at its potential as a therapeutic agent (Sali et al., 2020).

Biotransformation Studies

  • Cholesterol Biotransformation : Research into the biotransformation of cholesterol into cholest-4-ene-3,6-dione explores its industrial significance, particularly in pharmaceutical contexts (Afful et al., 2021).

properties

CAS RN

984-84-9

Product Name

Cholest-4-ene-3,6-dione

Molecular Formula

C27H42O2

Molecular Weight

398.6 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione

InChI

InChI=1S/C27H42O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h15,17-18,20-23H,6-14,16H2,1-5H3/t18-,20+,21-,22+,23+,26-,27-/m1/s1

InChI Key

GWOSBUGZGFVDDS-LKGWFGLDSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=CC(=O)CC[C@]34C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34C)C

synonyms

cholest-4-en-3,6-dione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholest-4-ene-3,6-dione
Reactant of Route 2
Cholest-4-ene-3,6-dione
Reactant of Route 3
Cholest-4-ene-3,6-dione
Reactant of Route 4
Cholest-4-ene-3,6-dione
Reactant of Route 5
Cholest-4-ene-3,6-dione
Reactant of Route 6
Cholest-4-ene-3,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.